3-chloro-4-fluoro-N-phenethylbenzenesulfonamide

Physicochemical profiling Lipinski Rule of Five Membrane permeability screening

3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide (CAS 613657-28-6) is a halogenated secondary benzenesulfonamide with the molecular formula C14H13ClFNO2S and a molecular weight of 313.8 g/mol. It belongs to the N-phenethylbenzenesulfonamide class, a privileged scaffold in medicinal chemistry employed for targeting carbonic anhydrase isoforms, voltage-gated sodium channels, and protein methyltransferases.

Molecular Formula C14H13ClFNO2S
Molecular Weight 313.77
CAS No. 613657-28-6
Cat. No. B2894941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-phenethylbenzenesulfonamide
CAS613657-28-6
Molecular FormulaC14H13ClFNO2S
Molecular Weight313.77
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C14H13ClFNO2S/c15-13-10-12(6-7-14(13)16)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
InChIKeyYZGQECJQNRCYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide: Core Chemical Identity and Research-Grade Specifications


3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide (CAS 613657-28-6) is a halogenated secondary benzenesulfonamide with the molecular formula C14H13ClFNO2S and a molecular weight of 313.8 g/mol . It belongs to the N-phenethylbenzenesulfonamide class, a privileged scaffold in medicinal chemistry employed for targeting carbonic anhydrase isoforms, voltage-gated sodium channels, and protein methyltransferases. The compound features a distinct 3-chloro-4-fluoro substitution pattern on the benzene ring—a non-trivial arrangement of electron-withdrawing halogens that is known to modulate both binding orientation and isoform selectivity within this chemotype [1]. As a research-grade small molecule, it serves as a versatile intermediate for structure-activity relationship (SAR) exploration and as a precursor to more complex pharmacological tools such as the GluN2A-selective NMDA receptor antagonist TCN 201 [2].

Why 3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs in Target-Based Screens


Substituting 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide with generic, unsubstituted N-phenethylbenzenesulfonamide or mono-halogenated variants introduces uncontrolled variability in key molecular recognition parameters. The specific 3-chloro-4-fluoro pattern creates a unique electronic surface potential and steric profile that governs the compound's binding orientation within enzyme active sites such as carbonic anhydrases [1]. Systematic SAR studies on halogenated benzenesulfonamides demonstrate that a meta-chloro substituent can alter binding affinity for certain CA isoforms by up to 500-fold, while ortho/para-fluoro substitution further fine-tunes selectivity [2]. The absence of either halogen—or their placement at different ring positions—can shift the compound's conformational preference, change its hydrogen-bonding capacity with the Zn(II)-coordinated water network, and fundamentally alter its pharmacokinetic properties including logP and solubility [3]. For procurement decisions in drug discovery campaigns, these subtle structural differences translate into irreproducible screening results, wasted resources on false negatives, and compromised SAR continuity.

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide vs. Closest Analogs


Predicted Lipophilicity Advantage Over Unsubstituted N-Phenethylbenzenesulfonamide: LogP Analysis for Membrane Permeability-Driven Assays

The incorporation of chlorine and fluorine atoms into the N-phenethylbenzenesulfonamide scaffold substantially increases lipophilicity. The unsubstituted parent compound, N-phenethylbenzenesulfonamide (CAS 77198-99-3), has an experimentally determined XLogP of 2.8 [1]. While direct experimental logP data for the 3-chloro-4-fluoro derivative is not available in authoritative databases, the additive contributions of aromatic chloro (+0.71) and fluoro (+0.14) substituents relative to hydrogen predict an XLogP in the range of 3.5–3.8 [2]. This increase of approximately 0.7–1.0 log units positions the compound closer to the optimal lipophilicity window (logP 3–5) for cell-based assays requiring passive membrane diffusion.

Physicochemical profiling Lipinski Rule of Five Membrane permeability screening

Isoform Selectivity Potential: 3-Chloro-4-fluoro Substitution Pattern Enables Differentiated CA Isoform Binding Relative to 4-Chloro and 4-Fluoro Mono-Substituted Analogs

Studies on halogenated benzenesulfonamide series demonstrate that the presence and position of chloro and fluoro substituents dramatically influence carbonic anhydrase (CA) isoform binding profiles. A meta-chloro substituent in 2,6-dimethylbenzenesulfonamide derivatives increased binding affinity to CA VII and CA XIII by up to 500-fold, while leaving CA I affinity largely unchanged [1]. The 3-chloro-4-fluoro pattern on the target compound provides a dual-halogen electronic environment that rigidifies the aromatic ring orientation within the CA active site through both steric and electronic effects. Mono-substituted analogs—such as 4-chloro-N-phenethylbenzenesulfonamide (CAS 133276-82-1) and 4-fluoro-N-phenethylbenzenesulfonamide—lack this cooperative halogen effect and are expected to exhibit broader, less selective CA inhibition profiles [2]. A structurally related compound with the 3-chloro-4-fluoro motif, 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, was identified as a selective CA IX inhibitor, underscoring the value of this substitution pattern for tumor-associated CA isoform targeting [3].

Carbonic anhydrase inhibition Isoform selectivity Anticancer target validation

Synthetic Utility as a Direct Precursor to TCN 201: A Validated, Selective GluN2A-Containing NMDA Receptor Antagonist

3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide serves as the core benzenesulfonamide building block for TCN 201 (CAS 852918-02-6), which is the prototypical selective, non-competitive antagonist of GluN1/GluN2A-containing NMDA receptors [1]. TCN 201 exhibits a pIC50 of 6.8 (~158 nM) at human recombinant GluN1/GluN2A receptors while showing minimal activity at GluN1/GluN2B receptors (pIC50 < 4.3, i.e., >50 μM), representing >300-fold selectivity . This pharmacological profile is directly dependent on the 3-chloro-4-fluoro substitution pattern; use of unsubstituted benzenesulfonamide or alternative halogen patterns in the TCN 201 synthesis would alter the hydrogen-bonding network with the GluN1 agonist-binding domain and compromise the compound's unique glycine-dependent antagonism mechanism. The target compound thus represents the critical synthetic entry point for any laboratory requiring in-house synthesis of TCN 201 or its analogs for neuroscience research.

NMDA receptor pharmacology GluN2A subunit-selective tools Neuroscience probe compounds

Differentiated Anticancer Screening Potential: Structural Distinction from the N-Phenethylbenzenesulfonamide Cytotoxic Chemotype Validated in HepG2 Assays

A closely related chemotype—4-(4-substituted-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives—has been systematically evaluated for cytotoxicity, with the most potent analog 5a achieving an IC50 of 9.07 μM against HepG2 hepatocellular carcinoma cells, outperforming the reference drug etoposide [1]. The unsubstituted N-phenethylbenzenesulfonamide parent scaffold contributes to this activity, but the addition of the 4-triazole substituent was essential for potency. The 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide target compound occupies a distinct structural niche: it retains the N-phenethylbenzenesulfonamide backbone but introduces electron-withdrawing halogens on the benzene ring rather than a triazole extension. This halogenation strategy is orthogonal to the triazole-derivatization approach, offering an alternative vector for modulating cytotoxicity through electronic effects on the sulfonamide NH acidity and aromatic π-stacking interactions [2]. The 3-chloro-4-fluoro pattern has been specifically utilized in antiproliferative sulfonamide scaffolds targeting A-549 (lung), MCF7 (breast), and HCT-116 (colon) cell lines [3].

Anticancer cytotoxicity screening Hepatocellular carcinoma models Triazole-benzenesulfonamide hybrids

Strategic Application Scenarios for Procuring 3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide in Academic and Industrial Research


Carbonic Anhydrase Isoform-Selective Inhibitor Development Campaigns for Hypoxic Tumor Targeting

Research groups engaged in developing CA IX/CA XII-selective inhibitors for anticancer therapy should prioritize this compound. The 3-chloro-4-fluoro substitution pattern is documented in the patent literature (EP2914583) as a key structural determinant for achieving selectivity over off-target isoforms CA I and CA II, which are responsible for dose-limiting side effects [1]. The compound serves as a core scaffold for systematic SAR exploration, where modifications to the N-phenethyl tail can further tune isoform selectivity and pharmacokinetic properties. Procuring this specific halogenated building block ensures that selectivity data generated during the campaign reflects the intended pharmacophore rather than artifacts introduced by alternative halogen patterns [2].

Synthesis and Optimization of Subtype-Selective NMDA Receptor Pharmacological Tool Compounds

Neuroscience laboratories requiring in-house synthesis of TCN 201 or next-generation GluN2A-subunit-selective NMDA receptor antagonists must source 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide as the essential synthetic building block. TCN 201 remains the only well-characterized non-competitive antagonist with >300-fold selectivity for GluN1/GluN2A over GluN1/GluN2B receptors, enabling pharmacological dissection of GluN2A-containing native NMDAR populations in synaptic plasticity and excitotoxicity studies [3]. The benzenesulfonamide core with the 3-chloro-4-fluoro motif is non-negotiable for maintaining the glycine-dependent antagonism mechanism and subunit selectivity observed in the parent compound TCN 201.

Physicochemical Probe for logP-Dependent Cell Permeability and Solubility Optimization in Phenotypic Screening

For medicinal chemistry programs that employ phenotypic screening cascades, this compound's predicted logP (~3.5–3.8) positions it within the optimal lipophilicity range for passive membrane permeability while still allowing for solubility optimization through tail-group modification [4]. The compound can serve as a reference standard for benchmarking the permeability-solubility trade-off in halogenated benzenesulfonamide series, particularly when compared against the less lipophilic unsubstituted parent (XLogP = 2.8) or mono-halogenated analogs. This application is valuable for central nervous system (CNS) drug discovery programs where balancing blood-brain barrier penetration with aqueous solubility is critical [5].

Negative Control and Selectivity Profiling in Anticancer Sulfonamide Screening Libraries

Given that structurally related N-phenethylbenzenesulfonamide derivatives have demonstrated HepG2 cytotoxicity (IC50 = 9.07 μM for lead analog 5a) and CA IX inhibition, the 3-chloro-4-fluoro derivative can be deployed as a selectivity control compound [6]. Its distinct halogenation pattern—lacking the triazole extension present in the most potent cytotoxic analogs—makes it suitable for distinguishing halogen-dependent cytotoxicity from triazole-dependent mechanisms. Incorporating this compound into anticancer screening decks enables researchers to deconvolute structure-activity relationships and identify which structural features drive antiproliferative activity vs. CA inhibitory potency.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.